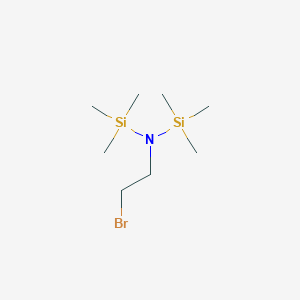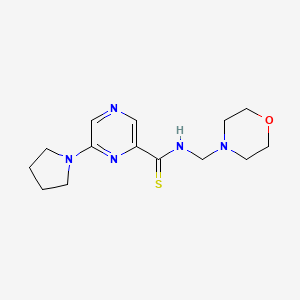
4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline is an organic compound with a complex structure that includes a dichloromethanesulfonyl group, a nitro group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by sulfonylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro group or other functional groups present in the compound.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group and sulfonyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular components. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline
- 4-(Bromomethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline
- 4-(Iodomethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline
Uniqueness
4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline is unique due to the presence of the dichloromethanesulfonyl group, which can impart distinct chemical properties and reactivity compared to its analogs. This uniqueness can make it more suitable for specific applications, such as in the development of specialized pharmaceuticals or industrial chemicals.
Properties
CAS No. |
61497-13-0 |
|---|---|
Molecular Formula |
C14H12Cl2N2O4S |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-(dichloromethylsulfonyl)-N-(2-methylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-9-4-2-3-5-11(9)17-12-7-6-10(8-13(12)18(19)20)23(21,22)14(15)16/h2-8,14,17H,1H3 |
InChI Key |
WYUZSSYUSKHPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(Pent-4-en-1-yl)oxy]pentyl}-1,1'-biphenyl](/img/structure/B14568896.png)

![4,4'-(Ethane-1,2-diyl)bis[1-(2-phenylethyl)piperazine-2,6-dione]](/img/structure/B14568922.png)
![[2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane](/img/structure/B14568942.png)



![1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene](/img/structure/B14568989.png)





![Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14569015.png)
